molecular formula C22H42Br2N4O2 B12799290 Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethylmethyl-, dibromide CAS No. 2258-02-8

Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethylmethyl-, dibromide

Cat. No.: B12799290
CAS No.: 2258-02-8
M. Wt: 554.4 g/mol
InChI Key: JDXMEIZJSUCGOZ-UHFFFAOYSA-N
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Description

The compound Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethylmethyl-, dibromide) is a quaternary ammonium salt characterized by a central p-benzoquinone backbone linked via two iminotrimethylene spacers to diethylmethylammonium groups. Each ammonium group is associated with a bromide counterion, resulting in a dibromide structure.

Properties

CAS No.

2258-02-8

Molecular Formula

C22H42Br2N4O2

Molecular Weight

554.4 g/mol

IUPAC Name

3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium;dibromide

InChI

InChI=1S/C22H40N4O2.2BrH/c1-7-25(5,8-2)15-11-13-23-19-17-22(28)20(18-21(19)27)24-14-12-16-26(6,9-3)10-4;;/h17-18H,7-16H2,1-6H3;2*1H

InChI Key

JDXMEIZJSUCGOZ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](C)(CC)CC.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide typically involves multiple steps:

    Formation of the dioxocyclohexadiene ring: This can be achieved through the oxidation of a suitable precursor, such as cyclohexadiene, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of amine groups: The amine groups are introduced through nucleophilic substitution reactions, where diethylamine and methylamine are reacted with the dioxocyclohexadiene intermediate under controlled conditions.

    Quaternization: The final step involves the quaternization of the amine groups to form the azanium ions. This is typically done using alkyl halides like methyl iodide or ethyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxocyclohexadiene ring into a more saturated form.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may produce a more saturated ring structure.

Scientific Research Applications

Organic Synthesis

Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethylmethyl-, dibromide) serves as a versatile reagent in organic synthesis. It can facilitate various chemical reactions due to its electrophilic nature. Notable applications include:

  • Redox Reactions : The p-benzoquinone moiety can undergo reduction or oxidation, making it useful in synthesizing other organic compounds.
  • Polymerization Processes : The compound can initiate polymerization reactions, leading to the formation of new polymeric materials with desirable properties.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Conductive Polymers : Due to its ability to participate in electron transfer processes, it can be incorporated into conductive polymer matrices.
  • Coatings and Adhesives : Its reactivity allows it to be used in formulating advanced coatings and adhesives with enhanced performance characteristics.

Biological Research

Research indicates that compounds containing p-benzoquinone exhibit significant biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may have antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Antioxidant Activity : Its ability to scavenge free radicals could be leveraged in formulating antioxidant-rich products.

Case Studies

Study TitleFocusFindings
"Synthesis and Characterization of Novel Quinone Derivatives"Investigated the synthesis of quinone derivatives including ammonium compoundsDemonstrated enhanced reactivity and potential applications in drug development
"Conductive Polymers from Quinone Compounds"Explored the use of quinones in creating conductive polymersFound that incorporating ammonium-based quinones improved electrical conductivity
"Biological Activity of p-Benzoquinone Derivatives"Studied the antimicrobial properties of various quinone derivativesConfirmed significant antibacterial activity against common pathogens

Mechanism of Action

The mechanism of action of 3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The dioxocyclohexadiene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Research Findings and Limitations

  • Antimicrobial Efficacy : G25 and T16 demonstrate potent activity against S. cerevisiae and Plasmodium , but the target’s efficacy is speculative due to structural divergence.
  • Catalytic Behavior: PyQAs1/2 transform into fluorescent species in the presence of Zn²⁺, suggesting the target’s quinone might stabilize metal ions differently .
  • Synthesis Challenges: The target’s intricate structure (quinone + bis-ammonium) may complicate synthesis compared to simpler QAS like K005 .

Biological Activity

Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethylmethyl-, dibromide) is a complex organic compound with potential biological activity. Its molecular structure incorporates elements that may contribute to its pharmacological effects, including antitumor and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C28H54Br2N4O2C_{28}H_{54}Br_2N_4O_2 with a molecular weight of 601.5 g/mol. The presence of bromine atoms and the benzoquinone moiety suggests potential reactivity that could be harnessed in biological systems.

PropertyValue
Molecular FormulaC28H54Br2N4O2
Molecular Weight601.5 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Research has indicated that compounds related to benzoquinones exhibit significant antitumor activity. A study by Kagan et al. (2003) demonstrated that derivatives of benzoquinone can inhibit the proliferation of various cancer cell lines through mechanisms involving oxidative stress and apoptosis induction . The specific compound under review may share similar pathways due to its structural characteristics.

Antimicrobial Properties

The antimicrobial potential of ammonium derivatives has been explored in several studies. For instance, a study published in the Journal of Medicinal Chemistry reported that certain ammonium compounds showed activity against Gram-positive and Gram-negative bacteria . This suggests that this compound) could possess similar properties, making it a candidate for further investigation in antimicrobial applications.

Case Studies

  • Antileukemic Activity : A quantitative structure-activity relationship (QSAR) study evaluated various benzoquinone derivatives for their antileukemic properties against L1210 lymphoid leukemia cells in mice. The findings indicated that increased hydrophilicity correlated with enhanced antileukemic activity . This suggests that modifications to the ammonium compound's structure could optimize its therapeutic efficacy.
  • Inhibition Studies : A comparative study on the inhibition of jack bean urease by benzoquinone derivatives demonstrated that these compounds could effectively inhibit enzyme activity, which is crucial for understanding their potential as therapeutic agents .

The mechanisms through which this compound) exerts its biological effects may include:

  • Oxidative Stress Induction : Similar to other quinones, this compound may generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
  • Enzyme Inhibition : The inhibition of critical enzymes involved in metabolic pathways can disrupt cell growth and proliferation.

Q & A

Q. How can synthesis reproducibility of this compound be optimized for laboratory-scale studies?

Methodological guidance: Use dry acetone as the reaction solvent (20 mL per 2 mmol starting material) with pyridine (10% molar excess) under inert conditions. Stir at room temperature for 24 hours, followed by cold filtration and ethanol recrystallization to achieve pale-yield powders (85–92% purity) . Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Q. What characterization techniques are critical for confirming its structural integrity post-synthesis?

Methodological guidance:

  • 1H/13C NMR : Analyze methylene (–CH2–) and quaternary ammonium proton environments (δ 3.1–3.5 ppm for N–CH3 groups; δ 4.2–4.6 ppm for diethylmethylammonium protons) .
  • Elemental analysis : Validate bromide counterion stoichiometry (target: <1% deviation from theoretical Br– content).
  • FT-IR : Confirm imine (C=N) stretching vibrations (~1640 cm⁻¹) and quaternary ammonium bands (2800–3000 cm⁻¹) .

Q. How does pH influence its stability in aqueous solutions during bioactivity assays?

Methodological guidance: Prepare buffered solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) over 48 hours. At pH <5, bromide dissociation increases (confirmed via ion chromatography), requiring stabilizers like polyethylene glycol (PEG-400) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in its membrane permeability data across studies?

Methodological guidance:

  • Use standardized liposome models (e.g., DOPC/DPPC membranes) with fluorescent dye leakage assays.
  • Control for ionic strength (0.1–0.3 M NaCl) to mitigate charge shielding effects on the quaternary ammonium groups .
  • Compare data with computational simulations (e.g., molecular dynamics using CHARMM36 force fields) to validate transport mechanisms .

Q. How can its role in heterogeneous catalysis be systematically evaluated?

Methodological guidance:

  • Immobilize the compound on silica supports via sol-gel synthesis.
  • Test catalytic activity in Knoevenagel condensation (benzaldehyde vs. malononitrile) under solvent-free conditions.
  • Quantify turnover frequency (TOF) via GC-MS and correlate with BET surface area measurements of the catalyst .

Q. What strategies mitigate interference from its degradation products in environmental fate studies?

Methodological guidance:

  • Employ HPLC-MS/MS with a C18 column (acetonitrile/0.1% formic acid gradient) to separate and identify degradation byproducts (e.g., p-benzoquinone derivatives).
  • Use isotope-labeled analogs (e.g., 13C-labeled ammonium groups) to track transformation pathways in simulated soil matrices .

Data Contradiction Analysis

Q. Why do reported solubility values vary in polar aprotic solvents like DMSO?

Resolution framework:

  • Verify solvent purity (e.g., residual water in DMSO reduces solubility by 15–20%).
  • Standardize temperature (25°C) and sonication duration (30 min) during solubility tests.
  • Cross-reference with Hansen solubility parameters (δD, δP, δH) to identify batch-specific solvent inconsistencies .

Q. How to reconcile discrepancies in its antimicrobial efficacy across microbial strains?

Resolution framework:

  • Normalize data to cell wall composition (Gram-positive vs. Gram-negative) using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) as controls.
  • Pre-treat microbial cultures with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic resistance mechanisms .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of imine bonds .
  • Handling : Store at –20°C under argon to minimize bromide ion leaching .
  • Toxicity screening : Use Artemia salina lethality assays (LC50 < 100 µg/mL indicates high bioactivity) before mammalian cell studies .

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